molecular formula C20H16Cl2N4 B14998611 2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine

2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B14998611
M. Wt: 383.3 g/mol
InChI Key: IBLPKIDKDCOOHP-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of dichlorophenyl and dimethylphenyl groups in its structure contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

The synthesis of 2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichloroaniline with 2,6-dimethylphenylhydrazine, followed by cyclization to form the imidazo[1,2-a]pyrazine core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazo[1,2-a]pyrazines .

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cellular processes involved in disease progression .

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine include other imidazo[1,2-a]pyrazines with different substituents. These compounds share a similar core structure but differ in their chemical properties and biological activities due to variations in their substituent groups. Some examples include:

The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C20H16Cl2N4

Molecular Weight

383.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C20H16Cl2N4/c1-12-4-3-5-13(2)18(12)25-20-19(15-7-6-14(21)10-16(15)22)24-17-11-23-8-9-26(17)20/h3-11,25H,1-2H3

InChI Key

IBLPKIDKDCOOHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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